
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is 5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-ylamine hydrobromide. The InChI code is 1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H .Physical And Chemical Properties Analysis
The molecular formula for this compound is C4H7BrN2S•HBr, and it has a molecular weight of 275.99 .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide plays a significant role in the synthesis and functionalization of heterocyclic compounds. For instance, it reacts with N-bromosuccinimide to form derivatives of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. These compounds can be further functionalized using various nucleophiles (S,O,N) to synthesize 5-methylfunctionalized derivatives. This process demonstrates the compound's versatility in creating diverse heterocyclic structures (Litvinchuk et al., 2018).
Stable Isotope Labeling
The compound serves as a building block for the synthesis of biologically active compounds, including stable isotope-labeled versions. An example is the synthesis of stable isotope-labeled thiazole compounds, useful for research in various scientific domains, including biological and pharmaceutical studies (Lin, Salter, & Gong, 2009).
Preparation of Thiamine Derivatives
It has been used in the preparation of thiamine derivatives and analogs. These derivatives are crucial in biochemical research, particularly in understanding vitamin B1 (thiamine) metabolism and its analogs (Matsukawa, Hirano, & Yurugi, 1970).
Synthesis of Antimicrobial and Anti-inflammatory Agents
In pharmacological research, derivatives of 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This illustrates the compound's potential utility in developing new therapeutic agents (Shetty, Khazi, & Ahn, 2010).
Bromination Reactions
The compound is utilized in bromination reactions of heterocyclic compounds, demonstrating its utility in organic synthesis. These bromination reactions are essential for the development of various organic compounds with potential applications in medicinal chemistry (Saldabol et al., 1975).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZLXHWMASZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)N)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical starting materials and synthetic approaches for producing 5-bromomethyl-4-nitroimidazoles?
A: Researchers commonly synthesize substituted 5-bromomethyl-4-nitroimidazoles from commercially available 4-nitroimidazoles. One example involves reacting 4-nitroimidazole with formaldehyde and hydrobromic acid to obtain the desired 5-bromomethyl-4-nitroimidazole derivative. [] This versatile intermediate can be further modified to create a library of compounds with varied biological activities.
Q2: The provided abstracts mention "hypoxia-selective multikinase inhibitor SN29966". What is the connection between 5-bromomethyl-4-nitroimidazoles and this inhibitor?
A: 5-Bromomethyl-4-nitroimidazoles serve as crucial building blocks for synthesizing SN29966. [] While the exact mechanism remains unclear from the provided abstracts, the 5-bromomethyl group likely participates in a key reaction step during SN29966 synthesis. This highlights the importance of this chemical moiety in medicinal chemistry.
Q3: The abstracts describe the synthesis of various heterocyclic compounds using bromomethyl derivatives. Can you elaborate on the role of these bromomethyl groups in these reactions?
A: Bromomethyl groups are excellent leaving groups in organic synthesis, facilitating ring-forming reactions. For instance, researchers synthesized thieno[3,4-d][1,2,3]thiadiazole, selenolo[3,4-d][1,2,3]-thiadiazole, and pyrrolo[3,4-d][1,2,3]thiadiazole by reacting appropriately functionalized thiadiazoles containing a bromomethyl group with nucleophilic reagents. [] The bromomethyl group is replaced during these reactions, allowing for the formation of a new bond and the desired heterocycle.
Q4: The abstract mentioning ibotenic acid analogues discusses structure-activity relationships. Could similar studies be relevant for 5-bromomethyl-4-nitroimidazoles and their derivatives?
A: Absolutely. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a compound's structure impact its biological activity. [] Investigating how different substituents on the imidazole ring, or modifications to the bromomethyl group, affect the activity of 5-bromomethyl-4-nitroimidazole derivatives could reveal valuable insights for drug design.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)
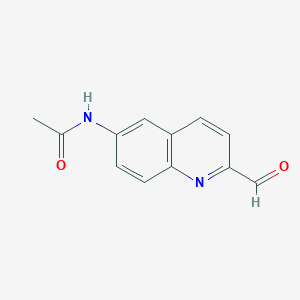
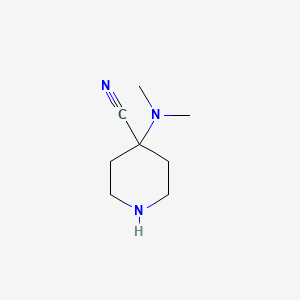

![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)
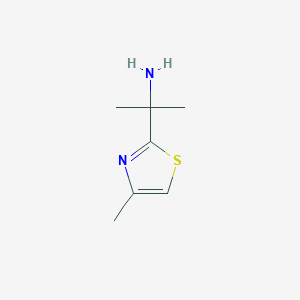

![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)
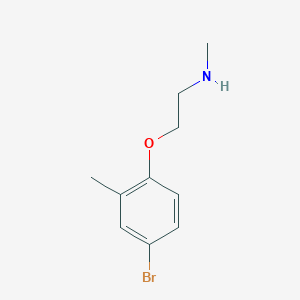


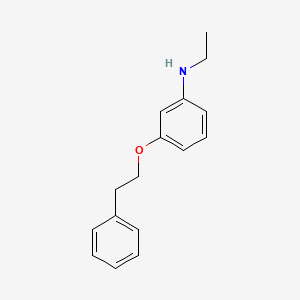
![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)